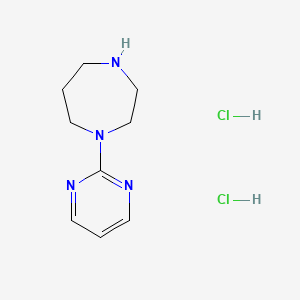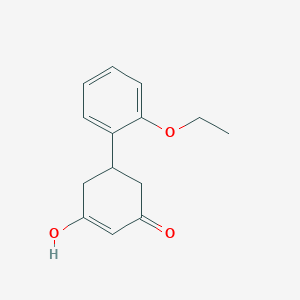
5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
Descripción general
Descripción
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The molecular structure of a derivative of bicyclo (3.3.1) non-3-ene-2-one, closely related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was analyzed using both experimental and theoretical methods, including X-ray diffraction and NMR-DFT-GIAO calculations (Jiménez-Cruz et al., 2013).
Synthesis and Enantiomeric Pairing
- A study on the synthesis of cyclohexenecarboxylic acid derivatives, which are structurally similar to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, revealed insights into enantiomeric pairing and crystalline formation (Xie, Meyers, & Robinson, 2004).
Synthesis of Related Compounds
- The synthesis of compounds like 3-ethynyl-4-methylcyclohex-3-en-1-ol, which share a cyclohexene core with 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, provided insights into chemical reactions and structural properties (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Analytical Profiling in Biological Matrices
- A study focused on the analytical profiling of psychoactive arylcyclohexylamines, substances related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was conducted to understand their characteristics in biological matrices like blood and urine (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Crystal Structure and Molecular Interaction Studies
- The crystal structure of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, a compound with a similar structure to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was investigated, providing insights into molecular interactions (Badshah, Hasan, Barbarín, Abbas, & Ali, 2008).
Synthesis of Enantiomerically Pure Derivatives for HIV Research
- Research on the synthesis of enantiomerically pure derivatives of cyclohexenyl and cyclohexyl purines, structurally related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was conducted, although these compounds were found to be inactive against HIV (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
Enantiomeric Separation in Anticancer Agents
- The enantiomeric separation of a novel anticancer agent, structurally similar to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was explored, highlighting the importance of enantiomeric purity in medicinal chemistry (Shinde, Jadhav, Borate, Bhide, Sonawane, & Wakharkar, 2007).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This involves potential areas of future research or applications of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound that is well-documented, I would be able to provide more detailed information.
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,9-10,15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUULBFIUGQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=CC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



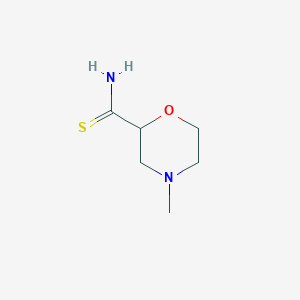
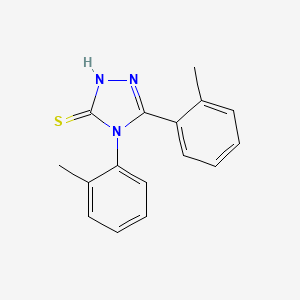
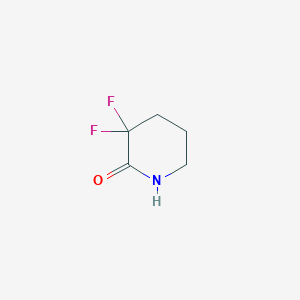
![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
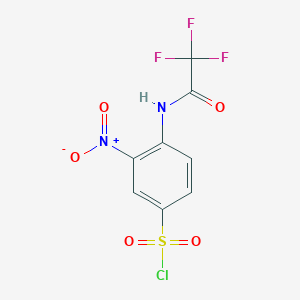
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)
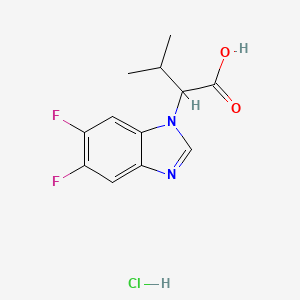
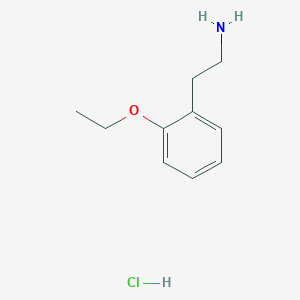
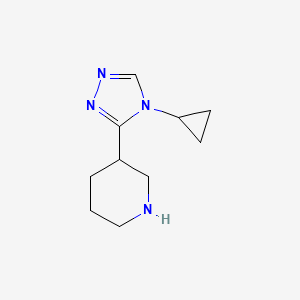
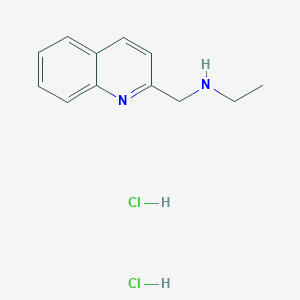
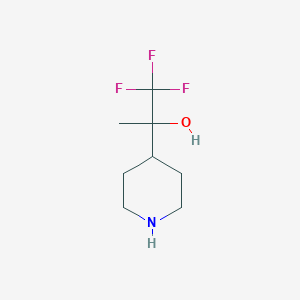
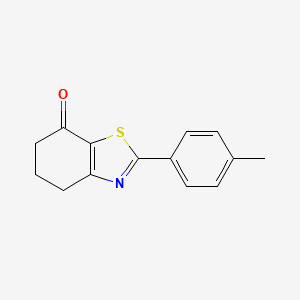
![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
